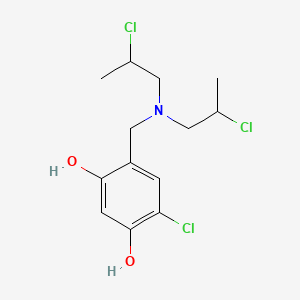

4-((Bis(2-chloropropyl)amino)methyl)-6-chlororesorcinol

Description

Properties

CAS No. |

73855-51-3 |

|---|---|

Molecular Formula |

C13H18Cl3NO2 |

Molecular Weight |

326.6 g/mol |

IUPAC Name |

4-[[bis(2-chloropropyl)amino]methyl]-6-chlorobenzene-1,3-diol |

InChI |

InChI=1S/C13H18Cl3NO2/c1-8(14)5-17(6-9(2)15)7-10-3-11(16)13(19)4-12(10)18/h3-4,8-9,18-19H,5-7H2,1-2H3 |

InChI Key |

ZUFJAUDVFHWSNC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN(CC1=CC(=C(C=C1O)O)Cl)CC(C)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Introduction of Bis(2-chloropropyl)amino Methyl Group

The key functionalization step involves the attachment of the bis(2-chloropropyl)amino methyl substituent at the 4-position of 6-chlororesorcinol. This is typically achieved via nucleophilic substitution or Mannich-type reactions involving:

- Aminomethylation of the aromatic ring using formaldehyde or paraformaldehyde as a methylene source.

- Reaction with bis(2-chloropropyl)amine or its derivatives under controlled conditions.

Although direct detailed synthetic protocols for this exact compound are scarce in open literature, related patents and chemical syntheses of structurally similar compounds suggest:

- The use of bis(2-chloropropyl)amine as the nucleophile.

- The reaction is conducted in polar aprotic solvents or aqueous media with temperature control to avoid side reactions.

- Purification by crystallization or chromatography to isolate the target compound.

Patented Synthetic Routes and Analogous Compounds

Patent WO2009033833A2 discusses developer components structurally related to chlororesorcinol derivatives with aminoalkyl substitutions, indicating that similar synthetic strategies apply, including:

- Use of chlorinated resorcinol derivatives as starting materials.

- Aminomethylation via Mannich reaction conditions.

- Selective chlorination to achieve the bis(2-chloropropyl)amino substitution pattern.

No direct patent or publication was found providing a step-by-step synthesis exclusively for 4-((Bis(2-chloropropyl)amino)methyl)-6-chlororesorcinol, but the general methodology aligns with known aromatic substitution and Mannich chemistry.

Analytical and Purity Data from Research

- Purity of chlororesorcinol intermediates is typically confirmed by NMR and HPLC, showing >97% purity.

- Impurity profiles include minor resorcinol and dichlororesorcinol derivatives.

- Analytical methods such as IR spectroscopy and mass spectrometry are used for structural confirmation.

Table 2: Purity and Impurity Profile of 6-Chlororesorcinol

| Parameter | Value |

|---|---|

| Purity by NMR | >97.0% weight |

| Purity by HPLC | >97.5% area |

| Resorcinol impurity | ~0.8% weight |

| 4,6-Dichlororesorcinol | ~0.6% weight |

| Water content | <1.0% weight |

This high purity is critical before proceeding to the aminoalkylation step to ensure product quality.

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Chlorination of resorcinol | POCl3, SO2Cl2, benzene, heating | Multi-step to 6-chlororesorcinol |

| 2 | Purification | Aqueous NaOH, decarboxylation | Achieves >97% purity |

| 3 | Aminomethylation (Mannich-type) | Bis(2-chloropropyl)amine, formaldehyde, solvent, controlled temp | Forms bis(2-chloropropyl)amino methyl substituent |

Research Outcomes and Observations

- The synthesis of 6-chlororesorcinol is well-documented and reproducible with high purity yields.

- Aminomethylation involving bis(2-chloropropyl)amine requires careful control to avoid over-chlorination or side reactions.

- Analytical confirmation is essential at each step to ensure the correct substitution pattern.

- The compound's stability and purity are critical for its intended applications, often in dye chemistry or pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

4-((Bis(2-chloropropyl)amino)methyl)-6-chlororesorcinol undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can modify the chlorinated groups or the amino functionalities.

Substitution: Nucleophilic substitution reactions can replace the chlorinated groups with other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures and solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-((Bis(2-chloropropyl)amino)methyl)-6-chlororesorcinol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-((Bis(2-chloropropyl)amino)methyl)-6-chlororesorcinol involves its interaction with molecular targets through its chlorinated and amino functionalities. These interactions can lead to various biochemical effects, depending on the specific pathways involved. The compound’s reactivity allows it to modify proteins, nucleic acids, and other biomolecules, influencing their function and activity .

Comparison with Similar Compounds

4-Butylresorcinol (CAS 18979-61-8)

Structural Features :

- A resorcinol core with a linear n-butyl group at the 4-position.

- Lacks chlorine substituents and amino functionalities.

Key Differences :

- Lower molecular weight and lipophilicity due to the simpler n-butyl substituent.

TCPP Isomers (e.g., Tris(1-chloro-2-propyl) Phosphate, TCPP-1)

Structural Features :

Key Differences :

- Phosphate ester backbone distinguishes TCPP from the resorcinol-based target compound.

Methyl (R)-2-amino-3-(4-(bis(2-chloroethyl)amino)phenyl)propanoate

Structural Features :

- Contains a bis(2-chloroethyl)amino group attached to a phenyl ring and an esterified amino acid side chain.

Key Differences :

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)

Structural Features :

- Pyrimidine ring with chlorine and methyl substituents, coupled with a carboxylic acid group.

Key Differences :

- The pyrimidine ring system imparts distinct electronic properties compared to resorcinol’s dihydroxybenzene structure.

- Carboxylic acid functionality enhances water solubility relative to chlorinated alkylamino groups.

Data Table: Comparative Analysis

Research Findings and Implications

- Chlorinated Alkylamino Groups: The bis(2-chloropropyl)amino group in the target compound may confer alkylating properties, similar to bis(2-chloroethyl) groups in nitrogen mustards .

- Toxicity Considerations: While TCPP isomers raise environmental concerns due to persistence , the target compound’s resorcinol backbone may facilitate biodegradation. However, chlorinated alkyl groups necessitate careful handling to avoid uncontrolled reactivity.

Biological Activity

4-((Bis(2-chloropropyl)amino)methyl)-6-chlororesorcinol is a synthetic compound with potential applications in medicinal chemistry, particularly as a histone deacetylase (HDAC) inhibitor. This article reviews its biological activity, focusing on its mechanisms, efficacy in cancer treatment, and relevant case studies.

- Molecular Formula : C₁₁H₁₄Cl₂N₂O₂

- Molecular Weight : 273.15 g/mol

- CAS Number : 95-88-5

- Density : 1.471 g/cm³

- Melting Point : 106-108 °C

The compound acts primarily as an HDAC inhibitor, which plays a crucial role in regulating gene expression through the modification of histones. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells.

Key Mechanisms:

- Histone Deacetylation Inhibition : The compound selectively inhibits class I HDACs (HDAC1, HDAC2, and HDAC3), leading to increased acetylation of histones and modulation of gene expression related to cell growth and apoptosis.

- Induction of Apoptosis : Studies have shown that treatment with this compound leads to significant apoptosis in various cancer cell lines, including HepG2 and A2780 cells.

Efficacy in Cancer Treatment

Recent research has demonstrated the compound's potent anticancer activity. For instance:

- Antiproliferative Assays : In vitro studies indicate that the compound exhibits IC50 values significantly lower than existing treatments like suberoylanilide hydroxamic acid (SAHA), suggesting superior potency.

| Cell Line | IC50 (µM) | Comparison (SAHA IC50 µM) |

|---|---|---|

| A2780 | 2.66 | 27.3 |

| HepG2 | 1.73 | 19.5 |

Case Studies

-

HepG2 Cell Studies :

- In a study examining HepG2 cells, the compound induced G2/M phase arrest, which is critical for halting cancer cell proliferation.

- Apoptotic markers were significantly elevated post-treatment, confirming its role as a pro-apoptotic agent.

-

Xenograft Models :

- In vivo studies using xenograft models have shown that the compound effectively inhibits tumor growth, with a tumor growth inhibition rate comparable to established HDAC inhibitors.

Toxicity and Safety Profile

While the compound shows promise in cancer therapy, its safety profile must be evaluated through comprehensive toxicity studies. Preliminary data suggest moderate toxicity levels; however, further research is necessary to establish safe dosage parameters.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 4-((Bis(2-chloropropyl)amino)methyl)-6-chlororesorcinol in environmental samples?

- Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification. These methods are validated for structurally similar organophosphorus esters (OPEs) like bis(2-chloropropyl) phosphate, which share comparable halogenated and polar properties. Ensure chromatographic separation using reverse-phase columns (e.g., C18) with gradient elution to resolve matrix interferences . For environmental water samples, solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges is recommended to improve detection limits .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent dermal/ocular exposure. Conduct reactions in a fume hood to avoid inhalation of volatile chlorinated byproducts. Waste must be segregated into halogenated organic waste containers and disposed via certified hazardous waste facilities to prevent environmental contamination, as outlined in protocols for handling chlorinated resorcinol derivatives .

Q. What synthetic routes are commonly employed for synthesizing 4-((Bis(2-chloropropyl)amino)methyl)-6-chlororesorcinol?

- Methodological Answer : The bis(2-chloropropyl) group can be introduced via nucleophilic alkylation using 1-bromo-3-chloropropane or similar chloroalkylating agents. A two-step approach involves:

Mannich Reaction : React 6-chlororesorcinol with formaldehyde and bis(2-chloropropyl)amine in acidic conditions to form the aminomethyl intermediate.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product, followed by recrystallization in ethanol for purity >95% .

Advanced Research Questions

Q. How can researchers address discrepancies in reported toxicity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from isomer-specific effects or varying experimental conditions. To resolve this:

- Isomer Analysis : Use high-resolution LC-MS to confirm structural homogeneity, referencing isomer separation techniques for tris(chloropropyl) phosphate (TCPP) analogs, where minor isomers exhibit distinct toxicokinetic profiles .

- Dose-Response Standardization : Conduct parallel in vitro assays (e.g., hepatocyte viability, oxidative stress markers) under controlled oxygen and pH levels to minimize confounding variables .

Q. What strategies optimize chromatographic separation of structural isomers or degradation byproducts during analysis?

- Methodological Answer : Implement ultra-performance liquid chromatography (UPLC) with a biphenyl stationary phase and a water/acetonitrile gradient containing 0.1% formic acid. This method effectively resolves chlorinated isomers, as demonstrated for TCPP isomers, achieving baseline separation with retention time differences >0.5 min . For degradation products, couple with ion mobility spectrometry (IMS) to differentiate isobaric species .

Q. How does the environmental persistence of 4-((Bis(2-chloropropyl)amino)methyl)-6-chlororesorcinol compare to structurally related organochlorines?

- Methodological Answer : Estimate persistence using quantitative structure-activity relationship (QSAR) models based on log Kow (octanol-water partition coefficient) and hydrolysis half-lives. For example:

- Log Kow Prediction : Computational tools (e.g., EPI Suite) suggest a log Kow ~3.5–4.0, indicating moderate bioaccumulation potential, comparable to bis(2-chloropropyl) phosphate (log Kow = 0.91) .

- Hydrolysis Studies : Conduct accelerated degradation tests at pH 7–9 and 50°C, monitoring via LC-MS. Compare degradation rates to chlorinated OPEs like BCEP (hydrolysis half-life = 4.42×10⁻⁶ days⁻¹) to assess relative stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.